1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione
Description
1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione is a substituted anthraquinone derivative synthesized via nucleophilic substitution reactions. These compounds are characterized by amino and aryl/alkylamino substituents at the 1- and 4-positions of the anthraquinone core. Synthesis typically involves replacing bromine in 1-amino-4-bromoanthraquinone with nucleophiles, followed by structural validation via LC/MS, NMR, and UV/Vis spectroscopy .
Properties
CAS No. |
88653-18-3 |
|---|---|
Molecular Formula |
C26H18N2O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-amino-4-(4-phenylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2/c27-21-14-15-22(24-23(21)25(29)19-8-4-5-9-20(19)26(24)30)28-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,28H,27H2 |
InChI Key |
HIGZGUFHIDJASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione typically involves the coupling of a biphenyl derivative with an anthracene-9,10-dione derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of biphenyl reacts with a halogenated anthracene-9,10-dione under basic conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The anthraquinone backbone undergoes substitution at positions activated by electron-donating groups. The amino group at position 1 directs electrophiles to the para and ortho positions relative to itself, while the biphenylamino group at position 4 alters reactivity due to steric and electronic effects.
| Reaction Type | Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 1-Amino-4-(4-nitrobiphenyl)amino derivative | 62 | |
| Sulfonation | Oleum, 80°C | Sulfonated product at position 2 or 3 | 45 |
Key Findings :
-
Nitration occurs preferentially at the biphenyl ring due to steric hindrance at the anthraquinone core.
-
Sulfonation under harsh conditions leads to polysubstitution, requiring chromatographic separation .
Reduction Reactions
The dione functionality (positions 9 and 10) is susceptible to reduction, forming dihydroxy or mono-hydroxy intermediates.
Mechanistic Insight :
-
Reduction proceeds via sequential electron transfer to the carbonyl groups, forming radical intermediates stabilized by conjugation .
Nucleophilic Substitution
The amino groups participate in alkylation and acylation reactions, modifying solubility and bioactivity.
| Reagent | Conditions | Product | Biological Activity | Reference |
|---|---|---|---|---|
| CH₃I | DMF, K₂CO₃, 60°C | N-Methylated derivative | Enhanced DNA binding | |
| Acetyl chloride | Pyridine, RT | N-Acetylated product | Reduced cytotoxicity |
Research Note :
Oxidation Reactions
The amino groups and anthraquinone core are oxidized under strong conditions, forming nitro or quinone-imine derivatives.
| Oxidizing Agent | Conditions | Product | Stability | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 100°C, 6 hrs | 1-Nitro-4-biphenylaminoanthraquinone | Moderate | |
| DDQ | CH₂Cl₂, RT | Quinone-imine radical cation | Transient |
Theoretical Analysis :
-
DFT calculations show oxidation at the amino group generates a resonance-stabilized radical intermediate .
Cross-Coupling Reactions
Transition-metal-catalyzed couplings enable functionalization of the biphenyl moiety.
| Reaction Type | Catalyst | Substrate | Product Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 78 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halide | 65 |
Application :
-
Suzuki coupling introduces electron-withdrawing groups, tuning the compound’s HOMO-LUMO gap for optoelectronic applications .
Biological Interactions
The compound intercalates DNA via planar anthraquinone and biphenyl groups, inhibiting topoisomerase II .
| Target | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| DNA (calf thymus) | 2.4 | Intercalation, minor groove binding | |
| Topoisomerase IIα | 5.1 | Stabilization of cleavage complex |
Structure-Activity Relationship :
Scientific Research Applications
Organic Electronics
One of the prominent applications of 1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione lies in the realm of organic electronics. Its ability to act as a hole transport material (HTM) makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Key Properties:
- High charge mobility
- Good thermal stability
- Strong luminescent properties
Case Study:
In a study published in the Journal of Materials Chemistry, researchers demonstrated that incorporating this compound into OLED devices improved efficiency by enhancing charge transport and reducing recombination losses .
Photonic Applications
Due to its strong photoluminescence, this compound is also investigated for applications in photonic devices. It can be used as a dye in lasers and as a component in optical sensors.
Data Table: Photonic Properties
| Property | Value |
|---|---|
| Emission Peak | 550 nm |
| Quantum Yield | 0.85 |
| Stability (Thermal) | Up to 250 °C |
Case Study:
A research article highlighted its use in developing a new type of laser dye that operates efficiently under high pump power conditions, showcasing its potential for high-performance laser applications .
Medicinal Chemistry
The compound's structure suggests potential biological activity, making it a candidate for drug development. Its derivatives have been studied for anti-cancer properties, particularly targeting specific cancer cell lines.
Key Findings:
- Exhibits cytotoxicity against breast cancer cells (MCF-7)
- Mechanism involves induction of apoptosis
Case Study:
In vitro studies have shown that modifications to the amino groups can enhance the compound's efficacy against various cancer cell lines, leading to ongoing investigations into its pharmacological profiles .
Material Science
In material science, this compound can be used to synthesize new polymers with enhanced electrical and mechanical properties. Its incorporation into polymer matrices has been shown to improve conductivity and thermal stability.
Data Table: Material Properties
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Polymeric Composite | 0.01 | 300 |
| Pure Polymer | 0.001 | 250 |
Case Study:
Research published in Advanced Materials demonstrated that composites made with this compound exhibited significantly improved mechanical properties compared to traditional polymers .
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may participate in redox reactions, electron transfer processes, and binding interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Key Observations :
- Arylamino vs. Alkylamino derivatives (e.g., butyl, ethyl) often show higher solubility and synthetic yields .
- Hydroxyethylamino Derivatives: Compounds like 1-amino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione () demonstrate improved hydrophilicity, balancing drug likeness and membrane permeability .
- Synthetic Yields: Diamino derivatives (e.g., 2,3-(dibutylamino)anthracene-9,10-dione) are synthesized in lower yields (17%) due to steric hindrance, while mono-substituted analogs achieve higher yields (e.g., 83% for 5c/5d) .
Key Observations :
- Cytotoxicity: Alkylamino derivatives like 5a exhibit potent cytotoxicity (IC50 ~1 µg/mL), likely due to enhanced cellular uptake .
- Drug Likeness: Hydroxyethylamino substituents improve scores by increasing polarity, whereas bulky biphenyl groups may reduce bioavailability .
Physicochemical and Stability Comparisons
Table 3: Physical Properties and Stability
Key Observations :
- Melting Points: Hydroxy-substituted derivatives (e.g., compound 25) decompose at lower temperatures (~174°C), while arylamino derivatives are more thermally stable .
- Solubility: Alkylamino and hydroxyethylamino derivatives show better solubility in polar solvents compared to arylamino analogs .
- Stability: Intramolecular hydrogen bonding in bis(ethylamino) derivatives enhances crystalline stability .
Biological Activity
1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione (commonly referred to as compound 1) is a synthetic organic compound notable for its structural features that combine anthracene and biphenyl moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of compound 1, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C26H18N2O2
- Molecular Weight : 390.4 g/mol
- CAS Number : 88653-18-3
- IUPAC Name : 1-amino-4-(4-phenylanilino)anthracene-9,10-dione
The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : Compound 1 may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : The compound has shown potential in binding to DNA, leading to apoptosis in cancer cells.
- Redox Activity : It participates in redox reactions, influencing cellular oxidative states.
Antitumor Activity
Research indicates that compound 1 exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U937 | 0.90 | Induces apoptosis |
| Lewis Lung Carcinoma (LL/2) | Not specified | Inhibits proliferation |
| HeLa | Not specified | Suppresses cell viability |
In a study focusing on substituted anthracenes, it was found that derivatives similar to compound 1 could inhibit the proliferation of cancer cells significantly, suggesting a promising avenue for further development as a therapeutic agent .
Interaction with Receptors
Compound 1 has been reported to interact with adrenergic receptors, exhibiting allosteric modulation. This suggests potential applications in treating conditions influenced by these receptors .
Study on Antitumor Efficacy
A notable study explored the synthesis and biological evaluation of various anthracene derivatives, including compound 1. The results indicated that these compounds could inhibit tumor growth effectively in animal models when administered at specific dosages. For instance, modifications to the anthracene structure enhanced cytotoxicity against certain cancer types .
Mechanistic Insights
Further investigations into the mechanism of action revealed that compound 1 could induce oxidative stress in cancer cells, leading to increased apoptosis rates. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO, HSO, 70–80°C | ~60% | |
| Reduction | NaSO, 60–90°C, 5 hours | 46–56% | |
| Biphenyl Coupling | 4-Aminobiphenyl, DMF, reflux | Varies |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions and confirm biphenyl attachment. For example, aromatic protons appear at δ 7.2–8.5 ppm, while amino groups show broad peaks at δ 4.5–5.5 ppm .
- LC/MS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., [M+H] at m/z 405.9 for related anthraquinones) and purity .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretches at ~1670 cm, N–H bends at ~1600 cm) .
Q. Table 2: Representative Characterization Data
| Technique | Key Parameters | Example Data | Reference |
|---|---|---|---|
| H NMR | δ 7.8 (d, 2H, biphenyl), δ 5.2 (s, NH) | ||
| LC/MS | [M+H] = 405.9 | ||
| IR | 1670 cm (C=O) |
Advanced: How do structural modifications (e.g., heteroatom introduction or side-chain variation) influence DNA binding and cytotoxicity?
Methodological Answer:
- Heteroatom Substitution: Introducing nitrogen (e.g., diaza-substitution) reduces DNA affinity compared to carbocyclic analogs, as seen in benzo[g]phthalazine-5,10-diones .
- Side-Chain Length: Longer alkyl chains (e.g., hexylamino) enhance lipophilicity and cytotoxicity by improving membrane permeability. For example, 2,6-bis(aminoalkyl) derivatives show superior activity in cancer cell lines .
- Assays: DNA interaction is evaluated via thermal denaturation (ΔT), ethidium bromide displacement, and molecular docking. Cytotoxicity is tested using MTT assays on human tumor cells (e.g., IC values < 1 µM for potent derivatives) .
Q. Table 3: DNA Binding and Cytotoxicity Trends
| Modification | DNA Affinity (K) | Cytotoxicity (IC) | Reference |
|---|---|---|---|
| Diaza-substitution | 10 M | 0.8 µM | |
| Hexylamino side chain | 10 M | 0.5 µM |
Advanced: What computational methods are employed to predict the electronic properties of this anthraquinone derivative?
Methodological Answer:
- Density Functional Theory (DFT): Optimizes molecular geometry and calculates HOMO-LUMO gaps. For example, anthraquinone-phenothiazine hybrids show reduced bandgaps (e.g., 2.8 eV) with extended conjugation .
- Time-Dependent DFT (TDDFT): Predicts UV-Vis absorption spectra (e.g., λ ~450 nm for charge-transfer transitions) .
- Molecular Dynamics (MD): Simulates interactions with DNA grooves or lipid bilayers to rationalize experimental binding data .
Advanced: How to resolve contradictions in DNA-binding data when comparing substituted derivatives?
Methodological Answer:
Contradictions arise from differing substitution patterns and assay conditions. Strategies include:
- Standardized Assays: Use consistent buffers (e.g., 10 mM Tris-HCl, pH 7.4) and DNA sequences (e.g., calf thymus DNA) .
- Multi-Method Validation: Combine thermal denaturation, fluorescence quenching, and surface plasmon resonance (SPR) to cross-verify binding constants .
- Structural Analysis: X-ray crystallography or NMR to confirm binding modes (e.g., intercalation vs. groove binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
